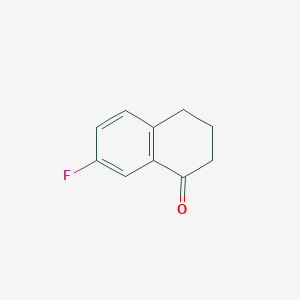

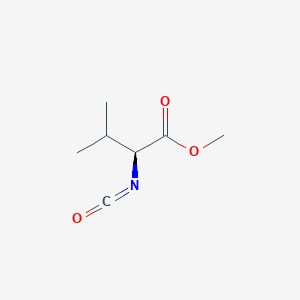

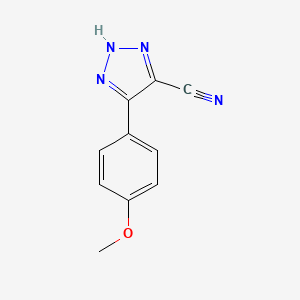

Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of ethyl carboxylate derivatives can be achieved through various methods. For instance, the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate involves the use of "click chemistry" with organic azides and terminal alkynes, which is considered an efficient and straightforward route . Another example is the synthesis of ethyl 1,2,4-triazole-3-carboxylate from ethyl carboethoxyformimidate hydrochloride, which is described as practical and efficient . These methods highlight the versatility and adaptability of the synthesis processes for ethyl carboxylate derivatives.

Molecular Structure Analysis

The molecular structure of ethyl carboxylate derivatives can be quite complex. For example, ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate has been structurally characterized and found to crystallize in the triclinic space group with specific unit cell parameters, indicating a well-defined crystalline structure stabilized by hydrogen bonding . This level of detail in molecular structure analysis is crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

Ethyl carboxylate derivatives can undergo various chemical reactions. For instance, ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates can be synthesized and then found to be reactive in several condensation reactions . This reactivity allows for the creation of a diverse array of compounds, demonstrating the functional versatility of ethyl carboxylate derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl carboxylate derivatives are important for their practical applications. The study on ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate, for example, reports a melting point of 75-77 °C and provides detailed spectroscopic data confirming its structure . Additionally, this compound has been tested as a corrosion inhibitor, showing significant efficiency, which is indicative of its potential in industrial applications .

科学的研究の応用

Synthesis and Derivative Formation

Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has been the subject of various synthetic studies. A notable work involves the creation of 65 derivatives of ethyl-1H-indazole-3-carboxylate, featuring various acyl radicals and substituents. These derivatives were preliminarily tested for their antiarthritic effects and impact on weight gain, with some showing significant antiarthritic effects at non-toxic doses (Bistocchi et al., 1981).

Antimicrobial Activity

The compound also finds application in the synthesis of novel indazole bearing oxadiazole derivatives. These derivatives have been studied for their antimicrobial activity, contributing to the field of antibacterial and antifungal research (Ghelani et al., 2017).

Structural Analysis

Further, studies have been conducted on the crystal structure of related compounds, providing insights into the molecular configurations and interactions. Such studies are crucial for understanding the chemical and physical properties of these compounds (Horton et al., 1997).

Anti-inflammatory Research

Research has also been conducted on the synthesis and anti-inflammatory actions of similar tetrahydroindazole-carboxylic acids. These studies contribute to the understanding of the compound's potential therapeutic applications in treating inflammation (Nagakura et al., 1979).

将来の方向性

Given the wide variety of biological properties of indazoles, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions . The development of novel indazole derivatives with improved biological activities is a promising area of research .

特性

IUPAC Name |

ethyl 1-methyl-4,5,6,7-tetrahydroindazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-15-11(14)10-8-6-4-5-7-9(8)13(2)12-10/h3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOLLKSWUNNTAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C2=C1CCCC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

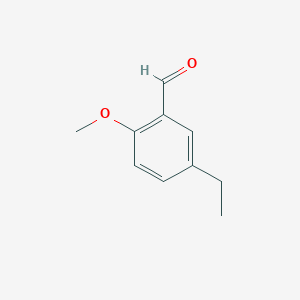

![methyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1310441.png)

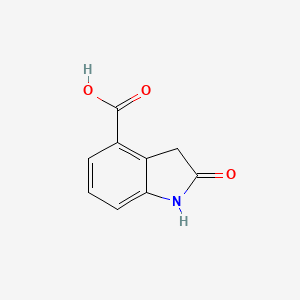

![Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]-](/img/structure/B1310446.png)

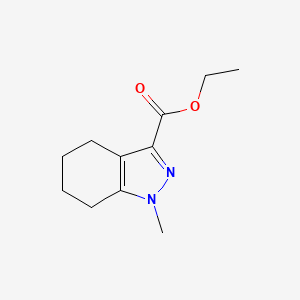

![Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]-](/img/structure/B1310447.png)